molecular formula C8H7F2NO3 B13008402 Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13008402
M. Wt: 203.14 g/mol
InChI Key: GXTLHFGNOBKTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of difluoromethylated heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the difluoromethylation of a suitable pyridine derivative. One common method is the use of difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF₂H group to the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated heterocycles, such as difluoromethylated pyridines and imidazoles .

Uniqueness

Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to other similar compounds .

Biological Activity

Methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC8H6F2N1O3
Molecular Weight201.14 g/mol
IUPAC NameThis compound
InChI KeyBTYVYWUASFGMJN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. This characteristic facilitates its interaction with enzymes and receptors involved in key biochemical pathways.

Enzyme Interaction

Research indicates that this compound may inhibit specific enzymes, leading to altered metabolic processes. For instance, it has shown potential in modulating the activity of certain kinases involved in cancer progression.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Studies have reported that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds structurally similar to methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine have shown Minimum Inhibitory Concentrations (MICs) ranging from 0.004 mg/mL to 0.03 mg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that it induces apoptosis in cancer cells through mechanisms involving the activation of specific apoptotic pathways. For instance, one study indicated that a related compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells with improved efficacy compared to standard chemotherapeutics .

Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of various pyridine derivatives, this compound was included as a test compound. Results indicated that it exhibited superior activity against Escherichia coli and Staphylococcus aureus, with MIC values significantly lower than those of conventional antibiotics .

Study 2: Anticancer Potential

A recent investigation into the anticancer properties of related dihydropyridine derivatives revealed that compounds similar to methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine induced apoptosis in cancer cell lines through mitochondrial pathways. The study highlighted that these compounds could serve as lead candidates for further development in cancer therapy .

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

methyl 2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H7F2NO3/c1-14-8(13)4-2-3-5(12)11-6(4)7(9)10/h2-3,7H,1H3,(H,11,12)

InChI Key

GXTLHFGNOBKTON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)C=C1)C(F)F

Origin of Product

United States

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